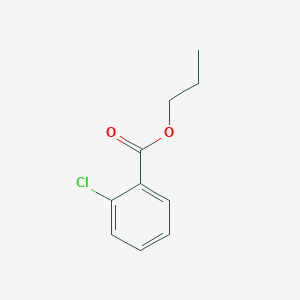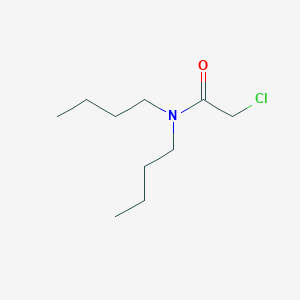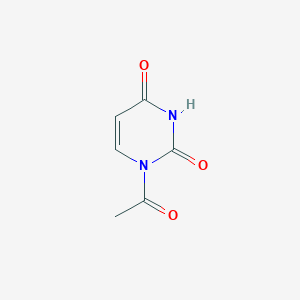
1-N-Acetyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N-Acetyluracil is a derivative of uracil, a naturally occurring pyrimidine base found in ribonucleic acid (RNA). This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by the presence of an acetyl group at the nitrogen-1 position of the uracil ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-N-Acetyluracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, N3-substituted 5-acetyluracils derived from corresponding N3-substituted 5-acetylcytosines can be used as versatile functional precursors. . The alkylation process typically involves the use of alkyl halides, analides, or amino acids/esters under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
化学反应分析
Types of Reactions: 1-N-Acetyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Alkylation at the nitrogen-1 position is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Alkyl halides, analides, or amino acids/esters are used for alkylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions yield 1,3-disubstituted 5-acetyluracils .
科学研究应用
1-N-Acetyluracil has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various uracil derivatives, which are used in the study of nucleic acid chemistry and the development of peptide non-nucleic acid monomers.
Biology: The compound is used in the study of nucleic acids and their interactions with proteins and other biomolecules.
Medicine: this compound and its derivatives have potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 1-N-Acetyluracil involves its interaction with specific molecular targets and pathways. The acetyl group at the nitrogen-1 position may influence the compound’s binding affinity and specificity for certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed therapeutic and biological effects.
相似化合物的比较
1,3-Disubstituted 5-Acetyluracils: These compounds are synthesized by alkylation at the nitrogen-1 position and share similar chemical properties with 1-N-Acetyluracil.
6-Substituted Uracil Derivatives: These derivatives contain various substituents at the sixth position of the uracil ring and exhibit different pharmacological activities.
Uniqueness: this compound is unique due to the presence of the acetyl group at the nitrogen-1 position, which imparts distinct chemical reactivity and biological activity. This structural modification differentiates it from other uracil derivatives and contributes to its specific applications in scientific research and industry.
属性
IUPAC Name |
1-acetylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)8-3-2-5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYCBODEFCKFDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313068 |
Source


|
| Record name | NSC266142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40338-28-1 |
Source


|
| Record name | NSC266142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC266142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

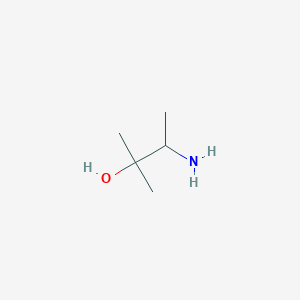
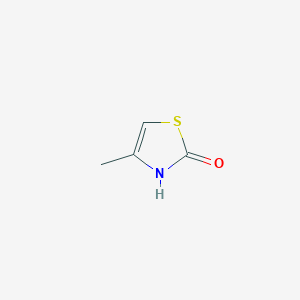
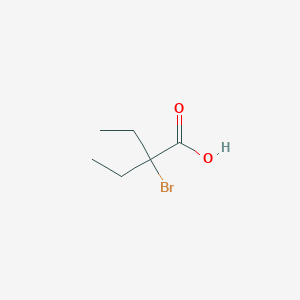
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)
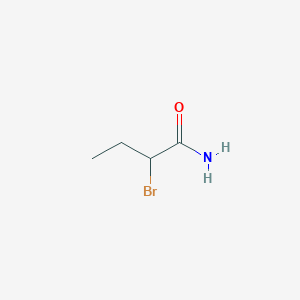
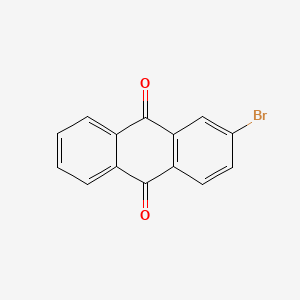
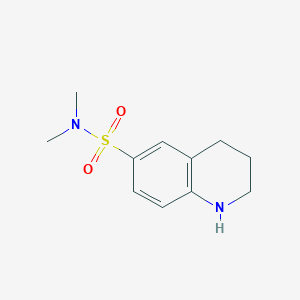

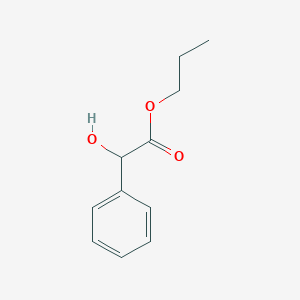
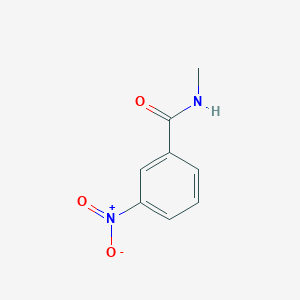
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)
